BHQ-1 amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BHQ-1 amine is synthesized through a series of chemical reactions involving the substitution of electron-donating and withdrawing groups on aromatic rings. The process typically involves the formation of a polyaromatic-azo backbone, which is crucial for its quenching properties .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated coupling techniques. The compound is often produced as a 5’-Phosphoramidite or 3’-CPG for oligonucleotide modification .
Chemical Reactions Analysis
Types of Reactions
BHQ-1 amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
BHQ-1 amine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides for various assays.
Biology: Employed in fluorescence resonance energy transfer (FRET) probes for detecting nucleic acids.
Medicine: Utilized in diagnostic tools for detecting genetic mutations and pathogens.
Industry: Applied in the development of high-throughput screening assays for drug discovery .
Mechanism of Action
BHQ-1 amine exerts its effects through a combination of Förster resonance energy transfer (FRET) and static quenching. It absorbs energy from a fluorescent dye and re-emits it as heat, effectively quenching the fluorescence. This mechanism allows for high signal-to-noise ratios and precise detection in various assays .
Comparison with Similar Compounds
Similar Compounds
BHQ-0: Absorbs in the range of 430-520 nm.
BHQ-2: Absorbs in the range of 560-670 nm.
BHQ-3: Absorbs in the range of 620-730 nm.
Uniqueness
BHQ-1 amine is unique due to its broad absorption range (480-580 nm) and high quenching efficiency. It is particularly effective in quenching green and yellow dyes, such as 6-carboxyfluorescein (6-FAM), tetrachlorofluorescein (TET), and hexachlorofluorescein (HEX) .
Properties
Molecular Formula |
C25H29N7O3 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N'-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]phenyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C25H29N7O3/c1-17-6-11-21(24(14-17)32(33)34)28-29-22-16-25(35-4)23(15-18(22)2)30-27-19-7-9-20(10-8-19)31(3)13-5-12-26/h6-11,14-16H,5,12-13,26H2,1-4H3 |
InChI Key |
WNHATIZJCRCMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCN)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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